Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate
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Overview
Description
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonic acid group, a trichloro-hydroxyethyl group, and dimethyl ester functionalities, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate typically involves the reaction of trichloroacetaldehyde with dimethyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of high-quality this compound. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications.
Scientific Research Applications
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antiparasitic agent.
Industry: Utilized in the formulation of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in synaptic clefts and subsequent disruption of neurotransmission. This mechanism is particularly relevant in its use as an insecticide.
Comparison with Similar Compounds
Similar Compounds
Dichlorvos: Another organophosphate compound with similar insecticidal properties.
Malathion: An organophosphate insecticide with a different chemical structure but similar mode of action.
Uniqueness
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester, isobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
4414-14-6 |
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Molecular Formula |
C8H14Cl3O5P |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) 2-methylpropanoate |
InChI |
InChI=1S/C8H14Cl3O5P/c1-5(2)6(12)16-7(8(9,10)11)17(13,14-3)15-4/h5,7H,1-4H3 |
InChI Key |
QIXACPQPEUOETP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
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